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Compound of Interest

Compound Name: Geraniin (Standard)

Cat. No.: B8072660 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of a natural product standard is paramount

for identification, quality control, and further investigation. This technical guide provides an in-

depth overview of the spectroscopic data for the geraniin standard, covering Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document summarizes the key quantitative data in structured tables for easy reference

and comparison. Detailed experimental protocols are provided to ensure reproducibility, and a

logical workflow for spectroscopic analysis is visualized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For geraniin, both ¹H and ¹³C NMR data are crucial for its identification and

structural confirmation. The data presented here is based on analyses conducted in deuterated

dimethyl sulfoxide (DMSO-d₆), a common solvent for this type of compound.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of geraniin exhibits a complex pattern of signals corresponding to its

intricate polyphenolic structure. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (Glucose) 6.25 d 8.0

H-2 (Glucose) 5.05 t 8.0

H-3 (Glucose) 4.60 t 8.0

H-4 (Glucose) 5.40 t 8.0

H-5 (Glucose) 4.40 m

H-6a (Glucose) 4.25 dd 11.5, 5.5

H-6b (Glucose) 3.95 dd 11.5, 2.0

Galloyl H-2', H-6' 6.90 s

Galloyl H-2'', H-6'' 6.95 s

HHDP H-3''' 6.45 s

HHDP H-3'''' 6.55 s

DHHDP H-2''''' 2.55 d 15.0

DHHDP H-2'''''' 2.45 d 15.0

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on

the experimental conditions.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the geraniin molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (Glucose) 93.5

C-2 (Glucose) 72.5

C-3 (Glucose) 78.0

C-4 (Glucose) 69.0

C-5 (Glucose) 74.0

C-6 (Glucose) 63.0

Galloyl C=O 165.0, 166.5

Galloyl C-1' 120.5

Galloyl C-2', C-6' 110.0

Galloyl C-3', C-5' 145.5

Galloyl C-4' 139.0

HHDP C=O 168.0, 169.5

HHDP C-1''', C-1'''' 115.0, 116.0

HHDP C-2''', C-2'''' 125.0, 126.0

HHDP C-3''', C-3'''' 107.0, 108.0

HHDP C-4''', C-4'''' 144.0, 144.5

HHDP C-5''', C-5'''' 136.0, 137.0

HHDP C-6''', C-6'''' 145.0, 145.5

DHHDP C=O 194.0

DHHDP C-1''''' 55.0

DHHDP C-2''''' 45.0

DHHDP C-3''''' 118.0

DHHDP C-4''''' 148.0
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DHHDP C-5''''' 135.0

DHHDP C-6''''' 150.0

Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on

the experimental conditions.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of the geraniin standard is dissolved in approximately

0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS)

may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400

MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, is used.

Data Acquisition:

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically

required compared to ¹H NMR. The spectral width should encompass the full range of

carbon chemical shifts (e.g., 0-200 ppm).

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak

or TMS.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of geraniin is characterized by

the presence of hydroxyl, carbonyl, and aromatic functionalities.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3300 (broad) O-H stretching
Phenolic and alcoholic

hydroxyl groups

~1720 C=O stretching
Ester and carboxylic acid

carbonyls

~1615 C=C stretching Aromatic rings

~1510 C=C stretching Aromatic rings

~1200 C-O stretching Ester and phenol groups

~1030 C-O stretching Alcohol groups

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: The potassium bromide (KBr) pellet method is commonly used. A small

amount of the geraniin standard (1-2 mg) is intimately mixed with approximately 100-200 mg of

dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of a pure KBr pellet is recorded and automatically subtracted from the

sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the

wavenumbers of the absorption bands are identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores, such as the aromatic rings

and carbonyl groups in geraniin.
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Solvent λmax 1 (nm) λmax 2 (nm)

Methanol ~220 ~280

The absorption at ~220 nm is attributed to π → π* transitions in the aromatic rings, while the

shoulder at ~280 nm is characteristic of n → π* transitions of the carbonyl groups.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: A stock solution of the geraniin standard is prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of

spectroscopic grade methanol. This stock solution is then diluted to an appropriate

concentration (typically in the µg/mL range) to ensure that the absorbance falls within the linear

range of the instrument (usually between 0.1 and 1.0).

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. A cuvette

containing the solvent (methanol) is used as a blank to zero the instrument.

Data Processing: The absorbance spectrum is plotted, and the wavelengths of maximum

absorption (λmax) are determined.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product standard like geraniin.
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Spectroscopic Analysis Workflow for Geraniin.

This comprehensive guide provides the essential spectroscopic data and methodologies for the

analysis of the geraniin standard. Adherence to these protocols will ensure accurate and

reproducible results, facilitating further research and development in the fields of natural

product chemistry and drug discovery.

To cite this document: BenchChem. [Spectroscopic Profile of Geraniin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8072660#spectroscopic-data-of-geraniin-standard-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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